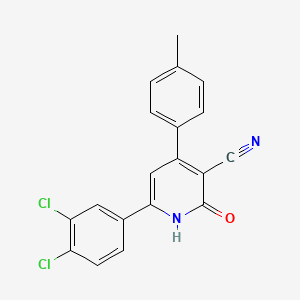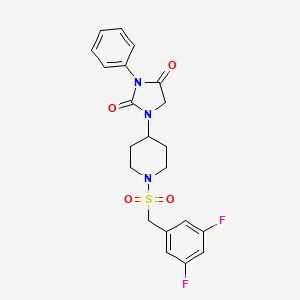![molecular formula C18H15N5O2 B2894182 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034273-96-4](/img/structure/B2894182.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide” is a novel compound that has been synthesized and evaluated for its potential use as an anti-Alzheimer agent . It belongs to a class of compounds known as 4-oxobenzo[d][1,2,3]triazin derivatives .
Synthesis Analysis
The synthesis of this compound involves the creation of 4-oxobenzo[d][1,2,3]triazin derivatives bearing a pyridinium moiety . These derivatives were then screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with most of the synthesized compounds showing good inhibitory activity against AChE .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-oxobenzo[d][1,2,3]triazin core, which is attached to a pyridinium moiety . This structure is believed to contribute to its potential anti-Alzheimer effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily involve the creation of 4-oxobenzo[d][1,2,3]triazin derivatives . These derivatives are then screened for their inhibitory activity against AChE and BuChE .Aplicaciones Científicas De Investigación
Synthesis of N-Heterocycles
Research demonstrates the utility of rhodium(III)-catalyzed annulations in synthesizing tricyclic and tetracyclic N-heterocycles, which are structurally related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide. These processes facilitate the formation of complex scaffolds like 3,4-dihydroindolo[1,2-c]quinazoline-1,6(2H,5H)-dione and 1H-[1,3]oxazino[3,4-a]indol-1-one derivatives, showcasing the compound's relevance in generating novel heterocyclic frameworks with potential pharmaceutical applications (Nunewar et al., 2021).
Microwave-Assisted Synthesis of Hybrid Molecules
Another study explored the microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties, highlighting the compound's relevance in the development of new antibacterial agents. The research focused on creating molecules with a broad range of functional groups, indicating the versatility of this compound-like structures in synthesizing bioactive compounds (Başoğlu et al., 2013).
Anticancer Activity of Carboxamide Derivatives
The research on carboxamide derivatives, particularly focusing on their conformational, reactivity analysis, docking, and molecular dynamics simulations, underscores the potential of compounds like this compound in anticancer applications. This study provides insights into the electronic structure and bioactivity correlation, highlighting the utility of such compounds in designing new antitumor agents (Al-Otaibi et al., 2022).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. This research area emphasizes the compound's potential role in developing new therapeutic agents capable of addressing resistant microbial strains, further illustrating its importance in medicinal chemistry (Hassan, 2013).
Direcciones Futuras
The future directions for research on this compound could involve further studies to better understand its mechanism of action, as well as clinical trials to evaluate its efficacy and safety in humans. Given its potential anti-Alzheimer effects, it could represent a promising new approach to the treatment of this disease .
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-2-carboxamide, is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft, which can enhance nerve impulse transmission.
Pharmacokinetics
Similar compounds have been noted for their thermal stability , which could potentially influence their bioavailability and pharmacokinetics.
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increased concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially leading to improved cognitive function.
Análisis Bioquímico
Biochemical Properties
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions are crucial in the regulation of neurotransmitter levels in the nervous system .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(16-11-12-5-1-3-7-14(12)20-16)19-9-10-23-18(25)13-6-2-4-8-15(13)21-22-23/h1-8,11,20H,9-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKYVSXIDHPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
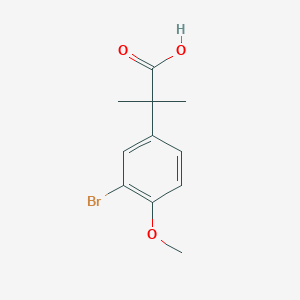
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)
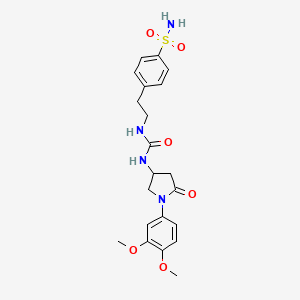
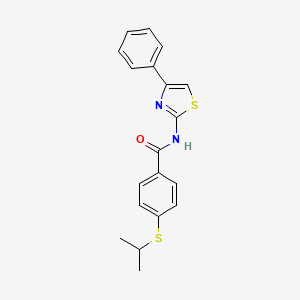
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)

